molecular formula C15H19ClN2O3 B2948117 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide CAS No. 2411249-61-9

2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide

Cat. No. B2948117
CAS RN: 2411249-61-9
M. Wt: 310.78
InChI Key: NSRROFZMLTUMTJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide is a chemical compound that has been a subject of scientific research due to its potential use in the development of new drugs. This compound is a benzoxazinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a role in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide can reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the growth of tumors and the formation of new blood vessels (angiogenesis).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide in lab experiments is its potential use in the development of new drugs. This compound has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis. Another direction is to study the toxicity of this compound and its potential side effects. Additionally, further research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved properties. Finally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
In conclusion, 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide is a promising compound that has been studied for its potential use in the development of new drugs. This compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects.

Synthesis Methods

2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide has been synthesized using various methods. One of the most common methods is the reaction of 2-ethyl-3-hydroxy-4H-1,4-benzoxazin-7-one with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide.

Scientific Research Applications

2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide has been studied for its potential use in the development of new drugs. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and psoriasis.

properties

IUPAC Name

2-chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-4-12-15(20)18-11-6-5-10(7-13(11)21-12)9(3)17-14(19)8(2)16/h5-9,12H,4H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRROFZMLTUMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]propanamide

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